14-Deoxy-11,12-didehydroandrographolide
Description
Properties
IUPAC Name |
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAJFVLHDIEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Andrographolide is refluxed in pyridine with AlO for 6 hours, yielding this compound at 90% efficiency. The mechanism proceeds via acid-catalyzed dehydration, eliminating hydroxyl groups at C-11 and C-12 while introducing a double bond between these positions. The absence of the C-14 hydroxyl group is attributed to prior structural rearrangement during the reaction.
Advantages and Limitations
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High Yield : The use of AlO optimizes reaction kinetics, achieving near-quantitative conversion.
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Scalability : This method is reproducible at laboratory and industrial scales.
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Limitation : Requires rigorous purification to remove residual pyridine and catalyst.
One-Step Dehydration Without Catalysts
A patent (CN101245056A) describes an alternative one-step synthesis using pyridine alone under reflux conditions. Unlike the previous method, this approach omits AlO, simplifying the process.
Comparative Analysis
| Parameter | Pyridine + AlO | Pyridine Alone |
|---|---|---|
| Reaction Time | 6 hours | 8–10 hours |
| Yield | 90% | Moderate (unspecified) |
| Catalyst | Required | None |
| Purification Complexity | High | Moderate |
The catalytic method offers superior efficiency, while the one-step approach reduces reliance on additional reagents.
Structural Confirmation and Purity Assessment
Synthetic this compound is characterized via:
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Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the absence of hydroxyl protons at C-11, C-12, and C-14, alongside new olefinic signals at δ 5.3–5.7 ppm.
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Mass Spectrometry (MS) : Molecular ion peaks at m/z 332 [M+H] align with the theoretical mass.
Applications and Derivative Synthesis
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for cytotoxic derivatives. Modifications such as silylation (e.g., trimethylsilyl ethers) and esterification (e.g., cinnamoyl derivatives) enhance bioactivity, with IC values as low as 2.93 µM in cancer cell lines .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
